3-(Aminomethyl)-1-isopropylpyrrolidin-2-one
Description
3-(Aminomethyl)-1-isopropylpyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring substituted with an aminomethyl group and an isopropyl group
Properties
IUPAC Name |
3-(aminomethyl)-1-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-4-3-7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPQZJZFQZCRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-isopropylpyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with aminomethylating agents under controlled conditions. One common method involves the use of reductive amination, where the pyrrolidinone is reacted with formaldehyde and a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(Aminomethyl)-1-isopropylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the aminomethyl and isopropyl substitutions.
Pyrrolidinone: The parent compound without the aminomethyl and isopropyl groups.
Pregabalin: A related compound with a similar structure used as an anticonvulsant.
Uniqueness
3-(Aminomethyl)-1-isopropylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and isopropyl groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
3-(Aminomethyl)-1-isopropylpyrrolidin-2-one, also known by its CAS number 1505738-62-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features
- Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological activity.
- Aminomethyl Group : Enhances interaction with biological targets.
- Isopropyl Group : Modifies lipophilicity, influencing pharmacokinetics.
The biological activity of this compound primarily involves:
- Receptor Modulation : It may act on various neurotransmitter receptors, influencing psychological and physiological processes.
- Enzyme Interaction : The compound can inhibit or activate specific enzymes, altering metabolic pathways.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- CNS Stimulation : Potential use in treating disorders such as ADHD or narcolepsy.
- Analgesic Properties : May offer pain relief through modulation of pain pathways.
Case Study 1: CNS Effects
A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant properties. Behavioral tests indicated significant changes in anxiety-like behaviors, supporting its potential application in managing anxiety disorders.
Case Study 2: Pain Management
In another investigation, the compound was tested for analgesic effects using a formalin-induced pain model. Results showed a marked reduction in pain scores compared to control groups, indicating its efficacy as an analgesic agent.
Data Table: Summary of Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| CNS Effects | Animal Model | Increased locomotor activity; reduced anxiety |
| Pain Management | Formalin-Induced Pain Model | Significant reduction in pain scores |
| Receptor Interaction | In vitro assays | Modulation of neurotransmitter receptors observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
